Prolyl-prolyl-glycine

Collagen biophysics Triple helix thermodynamics Biomaterial design

Prolyl-prolyl-glycine (H-Pro-Pro-Gly-OH, CAS 16875-10-8) is the fundamental tripeptide repeating unit of the (Pro-Pro-Gly)n collagen model peptide family. As a synthetic oligopeptide in the Xaa-Yaa-Gly collagen sequence class, it serves as the essential unmodified baseline building block for solid-phase segment condensation synthesis of collagen-mimetic peptides (CMPs).

Molecular Formula C12H19N3O4
Molecular Weight 269.3 g/mol
CAS No. 16875-10-8
Cat. No. B103019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlyl-prolyl-glycine
CAS16875-10-8
SynonymsL-prolyl-L-prolyl-glycine
Pro-Pro-Gly
prolyl-prolyl-glycine
Molecular FormulaC12H19N3O4
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)O
InChIInChI=1S/C12H19N3O4/c16-10(17)7-14-11(18)9-4-2-6-15(9)12(19)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,18)(H,16,17)/t8-,9-/m0/s1
InChIKeyLEIKGVHQTKHOLM-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prolyl-prolyl-glycine (CAS 16875-10-8): The Canonical Unmodified Collagen Tripeptide Building Block for Structural Biology and Enzymology Research


Prolyl-prolyl-glycine (H-Pro-Pro-Gly-OH, CAS 16875-10-8) is the fundamental tripeptide repeating unit of the (Pro-Pro-Gly)n collagen model peptide family [1]. As a synthetic oligopeptide in the Xaa-Yaa-Gly collagen sequence class, it serves as the essential unmodified baseline building block for solid-phase segment condensation synthesis of collagen-mimetic peptides (CMPs) [2]. Unlike its hydroxylated counterpart (Pro-Hyp-Gly), this tripeptide lacks the post-translational 4-hydroxyproline modification, making it the indispensable reference compound for dissecting the structural, thermodynamic, and enzymatic contributions of prolyl hydroxylation to collagen triple helix biophysics [3]. The compound is cataloged under MeSH Unique ID C044555 and is available as the L-isomer with molecular formula C₁₂H₁₉N₃O₄ and exact mass 269.13767 Da [1].

Why Prolyl-prolyl-glycine Cannot Be Replaced by Hydroxyproline-Containing or Alternative Tripeptide Analogs in Quantitative Research Applications


The tripeptide Pro-Pro-Gly occupies a structurally non-redundant position in collagen research that cannot be functionally substituted by Pro-Hyp-Gly, Pro-Flp-Gly, or Pro-Ala-Gly analogs. Critically, the absence of the 4-hydroxyl group on the Y-position proline is not a deficit but a precisely required feature: (i) (Pro-Pro-Gly)n is the only collagen-model sequence recognized by the molecular chaperone HSP47, with binding completely abolished upon prolyl 4-hydroxylation to (Pro-Hyp-Gly)n [1]; (ii) (Pro-Pro-Gly)10 serves as the benchmark substrate for prolyl 4-hydroxylase, with alternative sequences such as (Pro-Ala-Gly)5 exhibiting ≤20% of the Vmax obtained with the Pro-Pro-Gly sequence [2]; (iii) the triple helix of (Pro-Pro-Gly)10 has a melting temperature (Tm 24.5–41°C, depending on solvent conditions) substantially lower than (Pro-Hyp-Gly)10 (Tm 60–69°C), providing the essential low-stability baseline required for thermodynamic comparison studies [3]. Substituting any hydroxylated or fluoro-derivatized analog eliminates the very property being investigated: the contribution of the unmodified proline residue to collagen structure, folding, and post-translational modification.

Quantitative Differentiation Evidence for Prolyl-prolyl-glycine vs. Comparator Collagen Tripeptide Sequences


Triple Helix Thermal Stability: (Pro-Pro-Gly)₁₀ vs. (Pro-Hyp-Gly)₁₀ and (Pro-Flp-Gly)₁₀ — The Essential Low-Tm Baseline

The triple-helical form of (Pro-Pro-Gly)₁₀ exhibits a melting temperature (Tm) of 24.5°C in H₂O [1] and 31–41°C depending on buffer and concentration [2]. In direct head-to-head comparison under identical conditions, the hydroxylated analog (Pro-Hyp-Gly)₁₀ displays a Tm of 60–69°C, while the fluorinated analog (Pro-Flp-Gly)₁₀ reaches 91°C [2][3]. This Tm differential of approximately 36–44°C (vs. Pro-Hyp-Gly) and ~50–66°C (vs. Pro-Flp-Gly) quantifies the stabilization contributed by 4-substitution at each Y-position proline across the 10-repeat sequence. In pure D₂O, the Tm of (Pro-Pro-Gly)₁₀ increases to 40°C due to altered hydration energetics, demonstrating the compound's utility as a solvent-sensitive thermodynamic probe [1].

Collagen biophysics Triple helix thermodynamics Biomaterial design

Prolyl 4-Hydroxylase Substrate Specificity: (Pro-Pro-Gly)₁₀ vs. (Pro-Ala-Gly)₅ and (Gly-Pro-4Hyp)₅ — Superior Vmax Defines the Canonical Substrate

Recombinant Arabidopsis thaliana prolyl 4-hydroxylase (P4H) uses (Pro-Pro-Gly)₁₀ as its optimal collagen-like substrate. In a cross-study comparison, the Vmax for (Pro-Pro-Gly)₁₀ was set as the reference (100%). The alternative substrate (Pro-Ala-Gly)₅ achieved only ≤20% of this Vmax, while (Gly-Pro-4Hyp)₅ exhibited less than 5% of the (Pro-Pro-Gly)₁₀ Vmax, with a concurrently elevated Km for the latter [1]. The enzyme preferentially hydroxylates prolines in the Y-position of X-Y-Gly triplets within the Pro-Pro-Gly sequence. In the pentameric form, the same kcat value was measured for (Pro-Pro-Gly)₅, N-acetyl-(Pro-Pro-Gly)₅, (Pro-Pro-Gly)₅ methyl ester, and (Pro-Pro-Gly)₁₀, indicating that chain-terminal modifications do not alter catalytic efficiency [2]. The optimum substrate chain length for protocollagen-proline hydroxylase is n=5 [3].

Enzymology Prolyl hydroxylase Collagen biosynthesis

HSP47 Chaperone Recognition: (Pro-Pro-Gly)n Binds; (Pro-Hyp-Gly)n Does Not — A Binary Functional Switch

The collagen-specific molecular chaperone HSP47 exclusively recognizes the unmodified (Pro-Pro-Gly)n sequence in its triple-helical conformation [1]. A direct structure-activity relationship study demonstrated that prolyl 4-hydroxylation of the second Pro residues in Pro-Pro-Gly triplets completely abolishes HSP47 interaction; the fully hydroxylated peptide (Pro-Hyp-Gly)n does not bind to HSP47 [2]. This binary functional switch — binding for Pro-Pro-Gly, no detectable binding for Pro-Hyp-Gly — is unique among collagen model peptide-chaperone pairs. The binding requires a minimum chain length and triple-helical conformation, with interaction detectable in a yeast two-hybrid system at 24°C but not at 30°C, reflecting the thermal stability window of the (Pro-Pro-Gly) triple helix [3].

Molecular chaperone biology Collagen folding quality control ER protein trafficking

Highest-Resolution Collagen Triple Helix Crystal Structure: (Pro-Pro-Gly)₁₀ at 1.3 Å Resolution Surpasses (Pro-Hyp-Gly)₁₀ at 1.8–1.9 Å

The crystal structure of [(Pro-Pro-Gly)₁₀]₃ (PDB: 1K6F), obtained from microgravity-grown crystals using synchrotron radiation, diffracted to 1.3 Å resolution and refined to an R-factor of 0.18, representing the highest-resolution description of any collagen triple helix reported to date [1]. By comparison, the best (Pro-Hyp-Gly)₁₀ structures have been determined at 1.8–1.9 Å resolution [2]. This 0.5–0.6 Å resolution advantage enables unambiguous determination of proline ring puckering conformations, water molecule positions, and inter-strand hydrogen bonding geometry — including the (Gly) N-H···O (Pro-X) and (Pro-Y) Cα-H···O (Pro-X) interactions — at a level of detail unattainable with hydroxylated analogs [1][3]. The structure also revealed the axial repeat of 20 Å and confirmed the 7/2 helical model for collagen [3].

Structural biology X-ray crystallography Collagen molecular architecture

Gastrointestinal Stability In Vivo: (Pro-Pro-Gly)₁₀ Is Digested; (Pro-Hyp-Gly)₁₀ Survives — Defining Proteolytic Susceptibility as a Research Tool

In an in vivo rat study comparing the gastrointestinal fate of orally administered collagen-like peptides, (Pro-Hyp-Gly)₁₀ — which forms a stable triple helix at body temperature — was substantially excreted intact in feces (72.3 ± 13.0% recovery) [1]. In contrast, (Pro-Pro-Gly)₁₀, whose random-coil conformation is dominant at body temperature (Tm 24.5–41°C), was not detected in fecal samples, indicating complete digestion by gastrointestinal proteases [1]. This differential provides a quantitative measure of how triple-helical conformational stability directly governs in vivo peptide survival. The all-D-(Pro-Pro-Gly)₁₀ enantiomer served as an indigestible control in this study, further validating the proteolytic susceptibility of the L-isomer [1].

Peptide pharmacokinetics Oral peptide delivery Collagen peptide metabolism

Synthesis and Purification Efficiency: Fmoc-Pro-Pro-Gly-OH Enables Superior Solid-Phase Segment Condensation Compared to Hydroxyl-Protected Analogs

The Fmoc-protected tripeptide Fmoc-Pro-Pro-Gly-OH provides a key synthetic advantage over its hydroxylated counterpart Fmoc-Pro-Hyp(tBu)-Gly-OH for solid-phase segment condensation of collagen mimetic peptides [1]. Because Pro-Pro-Gly lacks the hydroxyl group, synthesis of the protected tripeptide synthon requires no side-chain protection–deprotection steps on the central proline, eliminating the need for the acid-labile tBu protecting group required for Hyp. This yields higher crude product purity and simplifies chromatographic purification by trituration, vacuum evaporation, and recrystallization from methanol or ethanol [1]. In contrast, peptides containing Gly-Pro-Hyp repeats are notably difficult to purify by standard chromatographic procedures, often requiring specialized segment condensation strategies with the tert-butylated Hyp building block [2].

Peptide synthesis Solid-phase peptide synthesis (SPPS) Collagen mimetic peptide production

Verified Research and Industrial Application Scenarios for Prolyl-prolyl-glycine Based on Quantitative Differentiation Evidence


Collagen Triple Helix Thermodynamic Baseline Studies and Solvent Isotope Effect Investigations

Researchers requiring a low-Tm collagen triple helix for thermodynamic baseline measurements should select (Pro-Pro-Gly)₁₀, which has a Tm of 24.5°C in H₂O compared to 60–69°C for (Pro-Hyp-Gly)₁₀ [1]. The 36–44°C stability gap enables direct calorimetric and CD spectroscopic measurement of the energetic contribution of prolyl hydroxylation. The unique sensitivity of (Pro-Pro-Gly)₁₀ Tm to solvent deuteration (24.5°C in H₂O → 40°C in D₂O) makes it the only collagen model peptide suitable for experimental dissection of water-mediated hydrogen bonding contributions to triple helix stability [1].

Prolyl 4-Hydroxylase Enzymology and Hydroxylation Site-Preference Mapping

Investigators studying the catalytic mechanism and substrate specificity of prolyl 4-hydroxylase should use (Pro-Pro-Gly)n peptides (optimal chain length n=5 for the pentamer [2]), which provide ≥5-fold higher Vmax than (Pro-Ala-Gly)₅ and >20-fold higher than (Gly-Pro-4Hyp)₅ [3]. The (Pro-Pro-Gly)₁₀ decamer uniquely enables site-preference mapping, with the ninth triplet from the N-terminus being preferentially hydroxylated — a finding that established the asymmetric active site model of the enzyme [2].

HSP47 Chaperone-Substrate Interaction and Procollagen Quality Control Studies

For studies of collagen-specific molecular chaperone function in the endoplasmic reticulum, the (Pro-Pro-Gly)n sequence is the exclusive validated HSP47-binding sequence among all collagen model peptides [4]. Critically, the binding is completely abolished upon prolyl 4-hydroxylation to (Pro-Hyp-Gly)n, a biochemical switch that directly models the in vivo dissociation of HSP47 from procollagen during the hydroxylation process [5]. Any substitution of a hydroxylated analog eliminates the molecular recognition event being studied.

High-Resolution X-Ray Crystallography of Collagen Triple Helix Architecture

Structural biologists seeking the highest-resolution view of collagen triple helix geometry should utilize (Pro-Pro-Gly)₁₀, whose crystal structure at 1.3 Å resolution (PDB 1K6F, R-factor=0.18) remains the highest-resolution collagen triple helix structure reported [6], surpassing (Pro-Hyp-Gly)₁₀ structures at 1.8–1.9 Å. The microgravity-grown crystals provide unparalleled detail on proline ring pucker conformations, inter-strand hydrogen bond geometry, and ordered water molecule positions, serving as the definitive atomic model for computational studies of collagen stability [6].

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